molecular formula C30H31N3O B10981005 {6-Methyl-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(4-phenylpiperazin-1-yl)methanone

{6-Methyl-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(4-phenylpiperazin-1-yl)methanone

Cat. No.: B10981005
M. Wt: 449.6 g/mol
InChI Key: BPUHCSIBWUKCLD-UHFFFAOYSA-N
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Description

2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE: is a complex organic compound with a unique structure that combines a quinoline core with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the piperazine group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of toxic reagents and the generation of waste. For example, the preparation of related compounds often involves catalytic processes that enhance reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE: undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinoline core, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the piperazine moiety.

    Substitution: Common in the modification of the phenyl groups attached to the quinoline and piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE involves its interaction with molecular chaperones like heat shock protein 90 (Hsp90). By inhibiting the ATPase activity of Hsp90, the compound disrupts the folding and function of client proteins, leading to the degradation of oncogenic proteins and the inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ISOPROPYLPHENYL)-6-METHYL-4-QUINOLYLMETHANONE: stands out due to its unique combination of a quinoline core and a piperazine moiety, which confer specific biological activities and potential therapeutic applications not commonly found in simpler compounds.

Properties

Molecular Formula

C30H31N3O

Molecular Weight

449.6 g/mol

IUPAC Name

[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C30H31N3O/c1-21(2)23-10-12-24(13-11-23)29-20-27(26-19-22(3)9-14-28(26)31-29)30(34)33-17-15-32(16-18-33)25-7-5-4-6-8-25/h4-14,19-21H,15-18H2,1-3H3

InChI Key

BPUHCSIBWUKCLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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